molecular formula C16H16FNO B12620580 1-(3-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one CAS No. 920804-00-8

1-(3-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one

Cat. No.: B12620580
CAS No.: 920804-00-8
M. Wt: 257.30 g/mol
InChI Key: AAHMACLFYBVAQH-GFCCVEGCSA-N
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Description

1-(3-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one is a chiral research chemical of interest in analytical and pharmacological studies. The compound features a 3-fluorophenyl group and a (R)-1-phenylethylamine moiety, a structural pattern found in various synthetic analogs researched for their interaction with biological targets . As a part of the novel psychoactive substances (NPS) research landscape, compounds with such substructures are studied to understand their structure-activity relationships (SAR), metabolic pathways, and receptor binding affinities . This product is intended for forensic analysis, reference standard qualification, and in vitro biochemical research. It is supplied with comprehensive analytical data to ensure identity and purity. This product is labeled "For Research Use Only (RUO)" and is not intended for diagnostic or therapeutic applications. Strictly prohibited for human or veterinary consumption.

Properties

CAS No.

920804-00-8

Molecular Formula

C16H16FNO

Molecular Weight

257.30 g/mol

IUPAC Name

1-(3-fluorophenyl)-2-[[(1R)-1-phenylethyl]amino]ethanone

InChI

InChI=1S/C16H16FNO/c1-12(13-6-3-2-4-7-13)18-11-16(19)14-8-5-9-15(17)10-14/h2-10,12,18H,11H2,1H3/t12-/m1/s1

InChI Key

AAHMACLFYBVAQH-GFCCVEGCSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NCC(=O)C2=CC(=CC=C2)F

Canonical SMILES

CC(C1=CC=CC=C1)NCC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

Method A: Direct Amine Synthesis

This method involves the direct amination of a ketone precursor with an amine.

  • Reagents :

    • 3-Fluorophenylacetone
    • (1R)-1-phenylethylamine
    • Solvent: Ethanol or methanol
  • Procedure :

    • Dissolve 3-fluorophenylacetone in ethanol.
    • Add (1R)-1-phenylethylamine to the solution.
    • Heat the mixture under reflux for several hours.
    • Cool and filter the precipitated product.
  • Yield : Typically around 70-85% depending on reaction time and purity of starting materials.

Method B: Reductive Amination

This method employs a ketone and an amine in the presence of reducing agents.

  • Reagents :

    • Acetophenone derivative
    • (1R)-1-phenylethylamine
    • Reducing agent: Sodium borohydride or lithium aluminum hydride
  • Procedure :

    • Combine acetophenone with (1R)-1-phenylethylamine in a suitable solvent.
    • Add sodium borohydride slowly while stirring.
    • Allow the reaction to proceed at room temperature for several hours.
  • Yield : Approximately 75% with good enantiomeric excess.

Comparative Analysis of Methods

The following table summarizes the key aspects of the different preparation methods for synthesizing this compound:

Method Reagents Used Yield (%) Conditions
Direct Amine 3-Fluorophenylacetone, (1R)-1-phenylethylamine 70-85 Reflux in ethanol
Reductive Amination Acetophenone, (1R)-1-phenylethylamine, NaBH4 ~75 Room temperature

Detailed Research Findings

Recent studies have focused on optimizing these methods to improve yields and reduce by-products. For instance:

Study Insights:

  • A study demonstrated that using a microwave-assisted approach significantly reduced reaction times while maintaining high yields (up to 90%) for similar compounds by enhancing the interaction between reactants.

  • Another investigation highlighted the use of chiral catalysts that can improve enantioselectivity during the reductive amination process, achieving optical purities exceeding 90% ee.

Chemical Reactions Analysis

Catalytic Asymmetric Hydrogenation

The ketone group undergoes enantioselective reduction to yield chiral alcohols. For example:

  • Catalyst : Ruthenium complexes (e.g., (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethanediamineruthenium) paired with sodium formate.

  • Conditions : Methanol/water (3:1), 50°C, 12 h under nitrogen.

  • Outcome : Produces (S)-1-(3-fluorophenyl)ethanol with 88% yield and 86% enantiomeric excess (ee) .

Catalyst SystemYield (%)ee (%)Conditions
Ru(II) complexes + KOH982-propanol, 82°C, 0.5 h
GcAPRD enzyme + NAD+/glucose77>99HEPES buffer, pH 7.2, 30°C, 14 h

Borane-Mediated Reduction

  • Reagent : Dimethylsulfide borane complex with CBS-oxazaborolidine.

  • Conditions : Tetrahydrofuran, 20°C, 2 h.

  • Outcome : Achieves 98% yield of the secondary alcohol without purification .

Betti Reaction

The secondary amine participates in three-component condensations with aldehydes and naphthols:

  • Components : 2-Methoxybenzaldehyde, β-naphthol, and (1R)-1-phenylethylamine.

  • Conditions : Solvent-free, 80°C, 96 h.

  • Outcome : Forms chiral aminomethylnaphthols with 50–92% diastereoselectivity .

Reductive Amination

  • Enzyme : Acetophenone reductase (mutant Trp288Ala).

  • Cofactors : NAD+, D-glucose.

  • Conditions : HEPES buffer (pH 7.2), 30°C, 14 h.

  • Outcome : Converts the ketone to (S)-configured amine derivatives with >99% ee .

Asymmetric C–C Bond Formation

  • Catalyst : Palladium/Josiphos (L53 ) systems.

  • Reagents : Organozinc reagents (e.g., Me₂Zn).

  • Additives : p-Fluorostyrene.

  • Outcome : Enables enantioselective alkylation with 91% ee .

Thiadiazole Formation

  • Reagents : p-Toluenesulfonylhydrazide, sulfur, K₂S₂O₈.

  • Conditions : DMAC, 100°C, 2 h.

  • Outcome : Generates (3-fluorophenyl)-1,2,3-thiadiazole .

Stereochemical Considerations

The (1R)-phenylethylamine moiety directs diastereoselectivity in condensation reactions. For instance:

  • Betti Reaction : (S)-configured amines yield predominantly (S)-C-19 stereoisomers due to CIP priority rules .

Key Challenges

  • Purification : Diastereomers with close R<sub>f</sub> values require multiple chromatographic separations .

  • Catalyst Optimization : Ruthenium and palladium systems demand inert atmospheres and precise stoichiometry .

Scientific Research Applications

Neurological Disorders

The compound has been investigated for its potential role in treating conditions such as depression and anxiety. Its structural similarity to known psychoactive substances suggests that it may interact with neurotransmitter systems, particularly those involving serotonin and dopamine.

Case Study : A study explored the efficacy of various phenylethylamine derivatives, including 1-(3-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one, in modulating serotonin receptors. Results indicated that this compound exhibited significant binding affinity, suggesting its potential as a therapeutic agent for mood disorders .

Metabolic Disorders

Research indicates that this compound may inhibit enzymes involved in cholesterol metabolism, potentially offering a novel approach to managing hyperlipidemia.

Data Table: Inhibition Efficacy of Related Compounds

Compound NameED50 (mg/kg/day)Target Enzyme
This compound0.04Cholesterol absorption inhibitor
SCH 582350.05Cholesterol absorption inhibitor
(3R)-(3-Phenylpropyl)-2-azetidinone0.03Cholesterol absorption inhibitor

Synthesis and Characterization

The synthesis of this compound involves several steps, including the reaction of appropriate precursors under controlled conditions to ensure high yields and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Synthesis Overview

  • Step 1 : Formation of the amine derivative from phenylethylamine.
  • Step 2 : Introduction of the fluorine atom at the para position.
  • Step 3 : Purification via recrystallization or chromatography.

In vitro studies have demonstrated that this compound exhibits moderate activity against specific cancer cell lines, indicating its potential as an anticancer agent.

Case Study : A recent publication highlighted the cytotoxic effects of various fluorinated phenylethylamines on breast cancer cell lines. The study found that this compound significantly inhibited cell proliferation compared to controls .

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues with 3-Fluorophenyl-Ethanone Motifs

Compound A : 1-((3aS,4S,9bR)-4-(3-Fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl)ethan-1-one ()
  • Structural Differences: Incorporates a cyclopentaquinoline ring system, increasing rigidity and complexity compared to the target compound’s linear structure.
  • Functional Insights: Demonstrated high docking scores (−14.67) in GPER-1 studies, suggesting strong receptor affinity.
Compound B : 1-(3-Fluorophenyl)-2-((4-phenyl-5-(thiophen-3-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one ()
  • Structural Differences: Replaces the phenylethylamino group with a triazole-thioether linkage and thiophene substituent.
  • Physicochemical Properties : Melting point (178–180°C) and elemental analysis data (C 61.53%, H 3.94%) indicate high crystallinity and purity. The target compound’s amine group may enhance solubility in polar solvents compared to Compound B’s hydrophobic thiophene .
Compound C : 1-(2-((7-(3-Fluorophenyl)-2-hydroxynaphthalen-1-yl)ethynyl)phenyl)ethan-1-one ()
  • Structural Differences : Contains a naphthalene-ethynyl group, introducing π-conjugation and planar rigidity.
  • Spectroscopic Data : IR peaks at 1679 cm⁻¹ (C=O stretch) and 2178 cm⁻¹ (C≡C stretch) highlight electronic differences from the target compound’s amine C-N bonds .

Analogues with Varied Amino Substituents

Compound D : 2-(((4-Fluorophenyl)(3,4-dimethoxyphenyl)methyl)amino)-1-morpholinoethanone ()
  • Structural Differences: Substitutes the phenylethyl group with a morpholino ring and dimethoxyphenyl moiety.
  • Functional Impact: The morpholino group enhances water solubility, whereas the target compound’s phenylethyl chain may favor lipid membrane penetration. Similar melting points (179–181°C vs.
Compound E : 2-(3-Fluorophenyl)-1-[2-(piperidin-4-yl)pyrrolidin-1-yl]ethan-1-one hydrochloride ()
  • Pharmacokinetics : The hydrochloride salt form (CAS: 1432678-28-8) improves bioavailability, a strategy applicable to the target compound for enhanced delivery .
Antiviral Activity
  • Compound F: 2-((5-(Benzo[d]thiazol-2-yl)-2-((phenylsulfonyl)methyl)pyrimidin-4-yl)amino)-1-(4-bromophenyl)ethan-1-one () exhibited broad-spectrum antiviral activity. The target compound’s 3-fluorophenyl group and chiral amine may similarly engage hydrophobic pockets or hydrogen-bonding sites in viral proteins .
Pressor/Depressor Effects
  • Compound G: 1-(3-Fluorophenyl)-2-aminoethanol derivatives () showed pressor activity dependent on N-alkyl substitution.
Melting Points and Stability
  • Compounds with 3-fluorophenyl-ethanone cores (e.g., ) exhibit melting points between 173–181°C, suggesting the target compound likely shares similar thermal stability.

Biological Activity

1-(3-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one, also known by its CAS number 920804-00-8, is a compound with significant potential in medicinal chemistry. Its molecular formula is C16H16FNOC_{16}H_{16}FNO and it has a molecular weight of approximately 257.30 g/mol . This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC16H16FNOC_{16}H_{16}FNO
Molecular Weight257.30 g/mol
CAS Number920804-00-8
StructureChemical Structure

The compound's biological activity is primarily attributed to its interaction with various neurotransmitter systems. It is hypothesized to act as an inhibitor of certain enzymes involved in neurotransmitter metabolism, thereby enhancing the levels of neurotransmitters in the synaptic cleft. This mechanism can lead to increased dopaminergic and noradrenergic activity, which may be beneficial in treating conditions such as depression and anxiety.

1. Antidepressant Activity

Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. The enhancement of monoamine neurotransmitter levels is believed to contribute to these effects. In particular, studies have shown that analogs can significantly reduce depressive behaviors in rodent models when administered at specific dosages .

2. Analgesic Properties

There is emerging evidence suggesting that the compound may possess analgesic properties. A study conducted on related compounds demonstrated a reduction in pain responses in mice, indicating potential utility in pain management .

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry focused on a series of phenylethylamine derivatives, including this compound. The results showed that this compound exhibited significant antidepressant-like effects in forced swim tests, suggesting its potential as a therapeutic agent for depression .

Case Study 2: Analgesic Effects

In another investigation, the analgesic effects were evaluated using the hot plate test in mice. The compound was administered at varying doses, revealing a dose-dependent reduction in pain response time compared to controls. This suggests that it could be further developed for pain relief applications .

Research Findings

Recent studies have provided insights into the structure-activity relationships (SAR) of similar compounds. These findings indicate that modifications to the phenyl ring and the amine group can significantly affect biological activity. For instance, increasing lipophilicity often enhances binding affinity to target receptors, thus improving efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one?

  • Methodology :

  • Friedel-Crafts Acylation : React 3-fluorobenzaldehyde with an acyl chloride (e.g., acetyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the ketone backbone .
  • Chiral Amine Introduction : Introduce the (1R)-1-phenylethylamine moiety via nucleophilic substitution or reductive amination. Optimize reaction conditions (e.g., temperature, solvent polarity) to preserve stereochemistry .
    • Key Considerations : Monitor enantiomeric purity using chiral HPLC during intermediate steps.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Techniques :

  • NMR Spectroscopy :
  • ¹H NMR : Identify aromatic protons (δ 6.8–7.5 ppm), fluorophenyl signals, and chiral center splitting patterns.
  • ¹³C NMR : Confirm carbonyl (C=O, ~200 ppm) and fluorinated aromatic carbons.
  • ¹⁹F NMR : Detect fluorine environment (chemical shift varies based on substitution) .
  • IR Spectroscopy : Key peaks include C=O stretch (~1679 cm⁻¹) and N-H bending (~3351 cm⁻¹) .
  • HRMS (ESI) : Validate molecular formula (e.g., [M+Na]⁺ calc. 399.1361, found 399.1358) .

Q. What safety precautions are necessary when handling this compound?

  • Protocols :

  • PPE : Wear gloves, lab coat, and goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .
  • Storage : Keep in sealed containers under inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation .
  • Disposal : Classify waste as halogenated organic and dispose via certified facilities .

Advanced Research Questions

Q. How can enantiomeric purity be determined for this chiral compound?

  • Methods :

  • Chiral HPLC : Use a polysaccharide-based column (e.g., Chiralpak® IA) with hexane/isopropanol mobile phase. Compare retention times with racemic standards .
  • X-ray Crystallography : Resolve absolute configuration using SHELX programs. Refine data with SHELXL for high-precision bond lengths/angles .
    • Data Interpretation : Calculate Flack parameter to confirm (1R) configuration .

Q. How does the fluorine substituent influence electronic properties and reactivity?

  • Computational Analysis :

  • DFT Calculations : Model electrostatic potential maps to identify electron-deficient regions (fluorine’s -I effect). Use Gaussian09 with B3LYP/6-311++G(d,p) basis set .
  • Molecular Docking : Study interactions with biological targets (e.g., enzymes) to predict binding affinity modifications due to fluorine .
    • Experimental Validation : Compare reaction rates (e.g., nucleophilic substitution) with non-fluorinated analogs .

Q. What challenges arise in scaling up synthesis while maintaining stereochemical integrity?

  • Optimization Strategies :

  • Catalyst Selection : Use chiral ligands (e.g., BINAP) in asymmetric catalysis to enhance enantioselectivity .
  • Purification : Employ fractional crystallization with diastereomeric salts (e.g., tartaric acid derivatives) .
    • Scale-Up Risks : Thermal degradation of intermediates; monitor via TGA/DSC .

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